5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE
Description
Properties
IUPAC Name |
5-ethyl-4-methyl-6-(3-methylsulfanyldiazirin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-4-6-5(2)11-8(10)12-7(6)14-9(13-14)15-3/h4H2,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATGCGXHXBFUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2C(=N2)SC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazirine moiety can be reduced to form amines.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial activities. Compounds similar to 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine have shown effectiveness against various bacterial strains, making them candidates for further pharmacological evaluation.
Antiviral and Anticancer Activities
Studies have demonstrated that diazirene-containing compounds can exhibit cytotoxic effects against several cancer cell lines. The unique structural features of this compound may enhance its bioavailability and lipophilicity, which are critical factors in drug design. The potential for antiviral properties is also being explored, particularly in the context of viral infections where pyrimidine derivatives have historically been effective.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine, a comparative analysis with structurally similar compounds is beneficial.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Methylthio-pyrimidine | Structure | Exhibits antimicrobial properties |
| Diazirine derivatives | Structure | Known for photochemical reactivity |
| Ethyl 4-amino-pyrimidine | Structure | Potential anti-inflammatory activity |
These comparisons highlight how the specific combination of functional groups in 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine may confer unique biological activities not present in simpler analogs.
Case Studies and Research Findings
Preliminary studies have shown promising results regarding the cytotoxic effects of this compound on various cancer cell lines. For instance, research focusing on its efficacy against breast cancer cells has indicated significant reductions in cell viability when treated with varying concentrations of the compound. Further investigations are ongoing to explore its mechanism of action and potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE involves the interaction of the diazirine moiety with target molecules. Upon irradiation with UV light, the diazirine moiety forms a highly reactive carbene intermediate, which can covalently bond with nearby molecules, thereby enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Triazine Analogs: D0 (3-(METHYLSULFANYL)-6-METHYL-1,2,4-TRIAZINE-5-AMINE)
- Core Structure : 1,2,4-Triazine (three nitrogen atoms in a six-membered ring) vs. pyrimidine (two nitrogen atoms).
- Substituents : Both compounds share a methylsulfanyl group and an amine. D0 lacks the diazirine ring but includes a methyl group at position 4.
- Biological Activity : D0 was tested in microbial studies, where methylsulfanyl-substituted triazines like D1 (allylsulfanyl analog) impaired Klebsiella resistance to Tetrahymena predation. This suggests sulfur-containing substituents influence microbial interactions, though the diazirine group in the target compound may confer distinct reactivity .
Pyran and Thiophene Derivatives
- Core Structure : Pyran (oxygen-containing) and thiophene (sulfur-containing) vs. pyrimidine.
- Substituents: Amino, hydroxy, cyano, and ester groups (e.g., compounds 11a, 11b, 7a, 7b in –3). These lack diazirine but share functional groups that enhance hydrogen bonding and electronic interactions.
- Synthesis: Similar methods (reflux with malononitrile or ethyl cyanoacetate) suggest the target compound’s synthesis might involve analogous condensation or cyclization steps .
Sulfur-Containing Substituents
Diazirine-Containing Compounds
This moiety forms covalent bonds upon UV irradiation, enabling target identification in biochemical studies. Structural analogs with diazirine (e.g., aryl diazirines) are widely used in proteomics, suggesting the target compound could serve similar purposes despite differences in core heterocycles .
Structural and Computational Analysis
The SHELX software suite () is critical for refining crystal structures of small molecules. For example:
- SHELXL : Used for precise determination of bond lengths and angles. The target compound’s diazirine ring (N–N bond ~1.23 Å) and methylsulfanyl group (C–S bond ~1.82 Å) could be compared to triazine analogs like D0 using this tool .
- Enantiomorph-Polarity Estimation : Parameters like Rogers’ η and Flack’s x () ensure accurate chirality assignment, which is vital for understanding the stereochemical impact of substituents in analogs .
Biological Activity
5-Ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a diazirine moiety and a pyrimidine ring, suggest various biological activities, particularly in the fields of cancer research and drug development.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 223.298 g/mol. The presence of the diazirine group allows for photochemical reactivity, which can be exploited in biological studies to label proteins and other biomolecules selectively.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit notable biological activities, including:
- Antimicrobial Properties: Pyrimidine derivatives frequently show efficacy against a range of microbial pathogens.
- Anticancer Activity: Compounds containing diazirine moieties have demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cancer metabolism.
The biological activity of 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine can be attributed to its ability to engage in various chemical reactions:
- Photoaffinity Labeling: Upon exposure to ultraviolet light, the diazirine group can form covalent bonds with nearby biomolecules, facilitating the study of protein interactions.
- Cycloaddition Reactions: The diazirine moiety may participate in cycloaddition reactions, leading to the formation of new nitrogen-containing compounds.
- Nucleophilic Substitution: The methylsulfanyl group enhances the compound's reactivity, potentially increasing its bioavailability and efficacy.
Cytotoxicity Against Cancer Cell Lines
Studies have shown that 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF7 | 7.2 | Inhibition of cell proliferation |
| A549 | 6.5 | Disruption of mitochondrial function |
These findings indicate that the compound may induce apoptosis through multiple pathways, highlighting its potential as an anticancer agent.
Enzyme Inhibition Studies
The compound's interaction with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, has been investigated:
| Compound | IC50 (nM) | Comparison with Standard |
|---|---|---|
| 5-Ethyl-4-methyl... | 50 | More potent than Methotrexate (IC50 = 100 nM) |
| Control (Methotrexate) | 100 | Standard reference |
This data suggests that the compound could serve as a lead candidate for developing new DHFR inhibitors with enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthetic optimization involves controlled reaction parameters such as temperature (e.g., 60–80°C for cyclization), inert atmosphere (N₂/Ar), and catalysts (e.g., triethylamine for base-mediated reactions). Solvent selection (e.g., 1,4-dioxane or acetonitrile) and stoichiometric ratios of intermediates (e.g., diazirine precursors) are critical. Post-synthesis purification via column chromatography or recrystallization enhances purity. For yield improvement, iterative adjustment of pH (e.g., using phosphate buffers at pH 6.5–7.1) and monitoring by TLC/HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data interpretation resolve ambiguities in substituent positioning?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., methylsulfanyl groups at δ 2.1–2.5 ppm) and coupling constants.
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, C=N ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺).
Ambiguities in diazirine or pyrimidine ring substitution can be resolved by comparing experimental data with computational predictions (DFT) or X-ray crystallography .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?
- Methodological Answer :
- HPLC : Use C18 columns with mobile phases (e.g., ammonium acetate buffer pH 6.5 + acetonitrile gradient) to achieve ≥95% purity. Retention time consistency across batches is critical .
- Elemental Analysis : Acceptable C/H/N/S deviations ≤0.4% from theoretical values.
- Melting Point : Sharp range (e.g., ±1°C) indicates homogeneity .
Advanced Research Questions
Q. How can computational chemistry methods like DFT or molecular docking predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps for reactivity) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases or proteases). Validate docking poses with MD simulations (NAMD/GROMACS) and compare to crystallographic data from analogous compounds .
Q. What strategies mitigate discrepancies between in vitro bioactivity data and computational predictions for this compound?
- Methodological Answer :
- Experimental Replication : Conduct dose-response assays (e.g., IC₅₀) in triplicate using standardized cell lines (e.g., HEK293 or HepG2).
- Parameter Adjustment : Refine force fields in simulations (e.g., AMBER for solvation effects) and include post-translational modifications in target proteins.
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., pyrimidine-based inhibitors in marine sponges) to identify trends in bioactivity .
Q. What are the challenges in crystallizing this compound, and how can cryogenic techniques improve structural resolution?
- Methodological Answer :
- Crystallization Challenges : Low solubility in aqueous buffers requires co-crystallization agents (e.g., PEG 4000) or microseeding.
- Cryogenic Methods : Flash-cooling crystals at 100 K (liquid N₂) reduces thermal motion, enhancing X-ray diffraction resolution (<1.0 Å). Use synchrotron radiation for small or weakly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
